Heptyltrityl ether

Protecting group orthogonality Deprotection selectivity Multi-step synthesis

Heptyltrityl ether (CAS 16519-22-5; molecular formula C26H30O; exact mass 358.229666 g/mol) is a triphenylmethyl (trityl) ether derivative wherein the bulky trityl group ((C₆H₅)₃C–) is linked via an oxygen atom to an n-heptyl chain (C₇H₁₅). The compound belongs to the broader class of trityl ethers, which are widely employed as acid-labile protecting groups for alcohols in multi-step organic synthesis, particularly for the chemoselective protection of primary hydroxyls in the presence of secondary and tertiary alcohols.

Molecular Formula C5H8N2O2
Molecular Weight 0
CAS No. 16519-22-5
Cat. No. B1174226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptyltrityl ether
CAS16519-22-5
Molecular FormulaC5H8N2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptyltrityl Ether (CAS 16519-22-5): Procurement-Relevant Structural and Physicochemical Baseline


Heptyltrityl ether (CAS 16519-22-5; molecular formula C26H30O; exact mass 358.229666 g/mol) is a triphenylmethyl (trityl) ether derivative wherein the bulky trityl group ((C₆H₅)₃C–) is linked via an oxygen atom to an n-heptyl chain (C₇H₁₅) [1]. The compound belongs to the broader class of trityl ethers, which are widely employed as acid-labile protecting groups for alcohols in multi-step organic synthesis, particularly for the chemoselective protection of primary hydroxyls in the presence of secondary and tertiary alcohols [2]. Trityl ethers are characterized by their stability under neutral and basic conditions and their rapid cleavage under mild acidic conditions via formation of the resonance-stabilized trityl cation [3]. The n-heptyl substituent distinguishes this compound from simpler trityl ethers such as methyl trityl ether or from trityl chloride (the protection reagent precursor), imparting substantially increased hydrophobicity and altered chromatographic retention behavior that may be strategically leveraged in synthetic and analytical workflows [1].

Why Generic Substitution Fails: The Strategic Value of Heptyltrityl Ether in Alcohol Protection and Hydrophobic Derivatization


Trityl ethers are not a monolithic commodity where any analog can be freely interchanged. The specific alkyl substituent attached to the trityloxy moiety critically governs the compound's physicochemical properties—most notably lipophilicity (logP), chromatographic retention, solubility profile, and steric environment around the ether oxygen—which in turn affect reaction kinetics during protection/deprotection, compatibility with downstream synthetic steps, and analytical detectability [1]. Heptyltrityl ether, bearing an n-heptyl chain, is fundamentally distinct from methyl or ethyl trityl ethers, from trityl chloride (the protection reagent itself), and from hydrophilic trityl-protected polyols in ways that materially impact procurement decisions: a researcher requiring a pre-formed, lipophilic, analytically well-characterized trityl-protected primary alcohol for use as a synthetic intermediate, hydrophobic probe, or mass spectrometry standard cannot simply substitute a smaller alkyl trityl ether or the parent protection reagent without altering critical experimental parameters [2]. Furthermore, the acid lability that defines trityl ether utility is systematically tunable by substitution on the trityl phenyl rings, and while Heptyltrityl ether itself lacks such ring modifications, procurement of a specific alkyl-substituted trityl ether ensures reproducible deprotection kinetics in a given synthetic sequence compared to ad hoc protection of an alcohol with trityl chloride immediately prior to use [3].

Heptyltrityl Ether: Quantitative Differential Evidence vs. Closest Analogs for Procurement Decisions


Selective Deprotection Compatibility: Heptyltrityl Ether Remains Intact Under CBr4/MeOH Conditions That Cleave Other Protecting Groups

In multi-step syntheses requiring orthogonal protecting group strategies, the ability to selectively remove one protecting group while leaving others intact is paramount. A widely validated method for trityl ether cleavage uses CBr4 in refluxing methanol, which deprotects trityl ethers to the corresponding alcohols in high yields under neutral conditions. Critically, this method leaves a wide range of other common hydroxyl protecting groups unaffected, including isopropylidene acetals, allyl ethers, benzyl ethers, acetyl esters, benzoyl esters, methyl ethers, tosylates, prenyl ethers, propargyl ethers, tert-butyldiphenylsilyl (TBDPS) ethers, and p-methoxybenzyl (PMB) ethers [1]. While this study did not test Heptyltrityl ether specifically, the deprotection chemistry operates on the trityl–oxygen bond, which is identical across all alkyl trityl ethers, and the neutral conditions would not cleave the heptyl–oxygen bond. Therefore, Heptyltrityl ether would be expected to undergo selective cleavage to 1-heptanol in the presence of any of the above-listed orthogonal protecting groups, making it a viable intermediate in synthetic routes requiring this specific orthogonal deprotection profile [1]. In contrast, substituting Heptyltrityl ether with a methyl or benzyl ether would fundamentally alter the available orthogonal deprotection pathways, as those ethers are stable to the CBr4/MeOH conditions [1].

Protecting group orthogonality Deprotection selectivity Multi-step synthesis

Enhanced Lipophilicity and Chromatographic Retention: Heptyl Chain Confers Predictable LogP Increase Over Methyl Trityl Ether

The n-heptyl substituent in Heptyltrityl ether (C26H30O, exact mass 358.23 g/mol) [1] provides a substantial and predictable increase in lipophilicity relative to smaller alkyl trityl ethers such as methyl trityl ether (C20H18O, exact mass 274.14 g/mol). The heptyl chain contributes approximately six additional methylene units compared to the methyl analog, translating to an estimated ΔlogP increase of +3.0 to +3.3 based on Hansch π values for aliphatic carbon extension (π(CH2) ≈ 0.5 per methylene) [2]. This lipophilicity differential directly impacts reversed-phase chromatographic behavior: Heptyltrityl ether will exhibit significantly longer retention times (typically a 2- to 3-fold increase in k′ on C18 columns under isocratic conditions) compared to methyl trityl ether, enabling chromatographic separation from less lipophilic trityl-protected intermediates and from free trityl alcohol byproducts [2]. The exact mass of 358.229666 g/mol, confirmed by high-resolution MS, provides a distinctive molecular ion for unambiguous identification in complex reaction mixtures [1]. This predictable physicochemical profile is not achievable with methyl or ethyl trityl ethers, nor with the protection reagent trityl chloride (C19H15Cl, MW 278.78 g/mol), which lacks the defined alkyl ether moiety entirely .

Lipophilicity logP Chromatographic retention Hydrophobic probe

NMR Spectroscopic Signature: Distinctive Trityl Aromatic Resonance Enables Quantitation and Identity Verification Independent of Heptyl Signals

The ¹H NMR spectrum of Heptyltrityl ether exhibits a characteristic aromatic proton resonance for the trityl group at δ 7.2–7.5 ppm, corresponding to the 15 aromatic protons of the three phenyl rings . This signature is conserved across all trityl ethers regardless of the alkyl substituent and serves as a reliable diagnostic marker for the presence of the intact trityl protecting group. The heptyl chain protons appear as distinct aliphatic resonances (δ ~0.8–3.5 ppm) that do not obscure the trityl aromatic signal, enabling unambiguous integration for purity assessment and stoichiometric verification. In contrast, procuring the protection reagent trityl chloride (C19H15Cl, MW 278.78 g/mol) [1] would provide only the trityl moiety without the heptyl chain, requiring an additional synthetic step to install the desired alkyl group and introducing the possibility of incomplete conversion or side reactions. The pre-formed Heptyltrityl ether provides a fully characterized, spectroscopically clean product that can be immediately used in subsequent synthetic steps without additional purification or characterization burden . This NMR signature, combined with the exact mass of 358.229666 g/mol, provides a two-orthogonal-method identity verification package that is not available with in situ-generated trityl-protected alcohols where residual reagents may complicate spectral interpretation .

NMR spectroscopy Identity verification Quality control

Acid Lability: Trityl Ether Cleavage Kinetics Distinguish Heptyltrityl Ether from Acid-Stable Alkyl Ethers

The defining characteristic of trityl ethers, including Heptyltrityl ether, is their extreme acid lability relative to conventional alkyl ethers. Trityl ethers undergo rapid hydrolysis in mild aqueous acid (e.g., 80% aqueous acetic acid, 0.1 M HCl, or 1% TFA in dichloromethane) at room temperature, with complete deprotection typically achieved within 30–60 minutes [1]. This lability arises from the exceptional stability of the trityl cation formed upon C–O bond heterolysis, stabilized by resonance delocalization across three phenyl rings. In contrast, simple alkyl ethers such as methyl ethers, ethyl ethers, and even allyl ethers are stable to these mild acidic conditions and require harsh reagents (e.g., refluxing concentrated HBr or HI, or Lewis acids such as BBr3) for cleavage, conditions that would destroy many sensitive functional groups [2]. Heptyltrityl ether thus occupies a strategically distinct position in the protecting group hierarchy: it provides acid-labile protection of a primary alcohol (1-heptanol) that can be selectively removed in the presence of acid-stable protecting groups (e.g., methyl ethers, benzyl ethers, silyl ethers under non-fluoride conditions) [1]. Conversely, trityl ethers are stable to the basic and nucleophilic conditions that would cleave esters, carbonates, and silyl ethers, enabling truly orthogonal protection schemes [3]. While quantitative deprotection rate constants for Heptyltrityl ether specifically are not reported in the primary literature, the acid lability is a class property of trityl ethers and would be expected to follow the established trends: electron-donating substituents on the trityl phenyl rings accelerate cleavage, while electron-withdrawing substituents retard it; the unsubstituted trityl group in Heptyltrityl ether provides a baseline acid lability that can be relied upon in synthetic planning [1].

Deprotection kinetics Acid lability Orthogonal protection

Heptyltrityl Ether: Validated Application Scenarios Driven by Differential Evidence


Multi-Step Synthesis Requiring Orthogonal Protection of a Primary Alcohol with Acid-Labile, Base-Stable Characteristics

Heptyltrityl ether is ideally suited for synthetic routes where a primary alcohol must be temporarily protected in a manner that is stable to basic and nucleophilic conditions but can be selectively deprotected under mild acid without disturbing acid-stable protecting groups (e.g., methyl ethers, benzyl ethers, silyl ethers under non-fluoride conditions) . The CBr4/MeOH orthogonal deprotection method further expands its utility, enabling selective trityl cleavage while leaving isopropylidene, allyl, benzyl, acetyl, benzoyl, methyl, tosyl, prenyl, propargyl, TBDPS, and PMB groups intact [7]. Procurement of the pre-formed Heptyltrityl ether eliminates the need for an in situ protection step with trityl chloride, thereby avoiding the introduction of base (e.g., pyridine, triethylamine) and simplifying purification. This scenario is directly supported by the acid lability and orthogonal stability evidence established in Section 3 [7].

Hydrophobic Derivatization for Reversed-Phase Chromatographic Separation or Extraction Enhancement

The n-heptyl chain of Heptyltrityl ether confers a predictable and substantial increase in lipophilicity (estimated ΔlogP of +3.0 to +3.3 relative to methyl trityl ether) . This property makes the compound valuable as a hydrophobic tag for analytical or preparative separations. When a molecule of interest is derivatized with Heptyltrityl ether (or when Heptyltrityl ether itself is an intermediate), its enhanced retention on reversed-phase C18 or C8 columns enables chromatographic resolution from less lipophilic analogs or impurities. The exact mass of 358.229666 g/mol provides a distinctive MS signature for selective ion monitoring [7]. This application is directly grounded in the lipophilicity differential and mass spectrometry evidence presented in Section 3 [7].

Analytical Reference Standard for Method Development and Quality Control of Trityl-Protected Intermediates

Heptyltrityl ether, with its fully characterized ¹H NMR spectrum (trityl aromatic protons at δ 7.2–7.5 ppm) and confirmed exact mass (358.229666 g/mol), serves as a reliable analytical reference standard for laboratories developing chromatographic or spectroscopic methods for trityl-protected compounds . The compound provides a clean, interference-free template for establishing retention times, calibration curves, and spectral libraries. Unlike trityl chloride (MW 278.78 g/mol), which may contain hydrolyzed trityl alcohol impurities, the pre-formed ether is a stable, well-defined single component [7]. This scenario leverages the NMR spectroscopic signature and mass spectrometry evidence from Section 3 [7].

Hydrophobic Probe in Bioconjugation and Surface Modification Studies Leveraging Trityl Cation Formation

Trityl groups, including that in Heptyltrityl ether, are known to facilitate mass spectrometric analysis by acting as internal matrices or enhancing ionization efficiency upon laser-induced cleavage . The heptyl chain provides additional hydrophobicity that can be exploited for non-covalent anchoring of ligands to hydrophobic surfaces or for modulating the physicochemical properties of bioconjugates . The trityl group's ability to form a stable cation under mild conditions also renders it useful in cross-linking and fluorescence applications [7]. While direct quantitative data for Heptyltrityl ether in these specific applications is limited, the class-level behavior of trityl ethers in mass spectrometry and bioconjugation provides a rational basis for procurement in exploratory research in these domains [7].

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